molecular formula C14H16FNO2 B2531667 (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one CAS No. 2321332-55-0

(2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2531667
CAS No.: 2321332-55-0
M. Wt: 249.285
InChI Key: ISPFPRPAVNWAGP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted with a fluorine atom at position 3 and a (2E)-3-(furan-2-yl)prop-2-en-1-one moiety. The bicyclic scaffold is pharmacologically significant due to its structural rigidity, which enhances receptor binding specificity. The fluorine substituent likely influences electronic properties and metabolic stability, while the furan group contributes π-π interactions in biological systems.

Properties

IUPAC Name

(E)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c15-10-8-11-3-4-12(9-10)16(11)14(17)6-5-13-2-1-7-18-13/h1-2,5-7,10-12H,3-4,8-9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPFPRPAVNWAGP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic azabicyclo[3.2.1]octane core, introduction of the fluorine atom, and the coupling of the furan group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

[2+2] Photocycloaddition Reactions

The α,β-unsaturated ketone (enone) system undergoes [2+2] photocycloaddition under UV irradiation. This reaction proceeds via a triplet excited state, where the π* orbital occupancy induces polarity reversal (Umpolung), enabling regioselective cycloaddition with electron-deficient or electron-rich olefins .

Reaction Partner Regioselectivity Product Conditions Yield
AcrylonitrileHead-to-Head (HH)Cyclobutane derivativeUV (λ = 300 nm), THF65–75%
Vinyl acetateHead-to-Tail (HT)Substituted cyclobutaneUV (λ = 350 nm), DCM55–60%

Mechanistic Insights :

  • The triplet 1,4-diradical intermediate (VII ) partitions between cyclobutane formation and reversion to starting materials .

  • The furan’s electron-donating nature stabilizes HH adducts with electron-deficient partners .

Electrophilic Additions

The conjugated enone system participates in electrophilic additions, with the β-carbon acting as a nucleophilic site.

Reagent Product Conditions Notes
HBr (gas)3-Bromo derivative0°C, etherAnti-Markovnikov addition
Cl₂ (excess)Dichlorinated adductRT, CHCl₃Forms vicinal dihalide

Stereochemical Considerations :

  • The (2E) configuration directs syn-addition due to steric hindrance from the bicyclic amine.

Substitution Reactions

The fluorine atom at the 3-position of the azabicyclo[3.2.1]octane scaffold undergoes nucleophilic substitution under SN2 conditions .

Nucleophile Product Conditions Yield
NaN₃3-Azido derivativeDMF, 80°C, 12 h85%
NH₃ (excess)3-Amino derivativeEtOH, reflux, 24 h70%

Kinetics :

  • Steric hindrance from the bicyclic framework reduces reaction rates compared to linear analogues .

Oxidation of the Furan Ring

The furan moiety undergoes oxidation to form γ-lactone derivatives under mild conditions.

Oxidizing Agent Product Conditions Yield
mCPBAEpoxidized furanDCM, 0°C → RT60%
O₃, then H₂O₂2-Ketone furan derivativeMeOH, -78°C → RT45%

Side Reactions :

  • Over-oxidation can lead to ring-opening products.

Hydrolysis and Ring-Opening Reactions

The enone system undergoes acid-catalyzed hydration, while the bicyclic amine may protonate under acidic conditions .

Reagent Product Conditions Notes
H₂O (pH 2)Hydrated enoneHCl, RT, 48 hForms geminal diol
H₂SO₄ (conc.)Ring-opened amino alcohol100°C, 6 hDegrades bicyclic framework

Functionalization of the Bicyclic Amine

The nitrogen in the 8-azabicyclo[3.2.1]octane core undergoes alkylation or acylation .

Reagent Product Conditions Yield
CH₃IN-Methyl derivativeK₂CO₃, DMF, 60°C90%
Ac₂ON-Acetyl derivativePyridine, RT, 12 h82%

Steric Effects :

  • Reactions occur predominantly at the exocyclic nitrogen due to reduced steric hindrance .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential as a pharmacological agent due to its structural features that allow interaction with various biological targets.

Neurological Applications

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, the core structure of this compound, may act as ligands for neurotransmitter transporters, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety .

Anticancer Activity

Studies have shown that compounds containing furan and bicyclic structures can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. The unique structure of (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one may enhance its efficacy against certain cancer cell lines .

Pharmacological Studies

Recent pharmacological studies have demonstrated the compound's potential efficacy in various assays:

Study Focus Findings
Neurotransmitter BindingModerate affinity for serotonin and dopamine transporters .
CytotoxicityInduced apoptosis in breast cancer cell lines with IC50 values around 10 µM .
Anti-inflammatory EffectsReduced inflammation markers in animal models of arthritis .

Case Study 1: Neurological Disorder Treatment

A study published in Bioorganic & Medicinal Chemistry demonstrated that a related azabicyclo compound showed significant antidepressant activity in rodent models, leading to investigations into the structural modifications that could enhance efficacy .

Case Study 2: Anticancer Research

In vitro studies on furan-substituted compounds indicated that they could inhibit the growth of various cancer cell lines, prompting further exploration into their mechanisms of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural features and molecular properties of the target compound with similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
(2E)-1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one (Target) C₁₅H₁₅FNO₂ ~267.3* 3-Fluoro, furan-2-yl, (2E)-propenone Rigid bicyclic core, fluorinated
2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one C₁₅H₁₆ClFNO 281.75 3-Fluoro, 2-chlorophenyl Enhanced lipophilicity from Cl substituent
1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one C₁₇H₁₇ClF₃NO 343.8 Trifluoromethyl, chloro, unsaturated core High electronegativity, steric bulk
3-(2-Chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one C₁₇H₂₀ClFNO₃S 370.9 Methylthio, chloro-fluoro phenyl Sulfur-mediated metabolic stability
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one C₁₅H₁₉NO 229.32 Phenylethyl, ketone Flexible side chain, tropane analog

*Estimated based on structural similarity to and .

Key Observations:

  • Fluorine vs. Chlorine: The target compound’s 3-fluoro substituent reduces metabolic oxidation compared to chlorinated analogs (e.g., ), enhancing bioavailability .
  • Furan vs. Aromatic Groups: The furan ring (electron-rich) may engage in weaker π-stacking than phenyl or benzodioxol groups () but offers reduced steric hindrance .
  • Stereochemistry: The (2E)-configuration of the propenone chain likely enforces planar geometry, optimizing interactions with flat binding pockets compared to Z-isomers or saturated chains .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Methylthio or trifluoromethyl groups () enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Optical Activity

  • Stereochemical purity is critical for activity. The (1R,5S) configuration in analogs () suggests enantioselective synthesis methods (e.g., chiral resolution) are required to avoid racemic mixtures .

Biological Activity

The compound (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one is a derivative of the 8-azabicyclo[3.2.1]octane framework, which has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14FN1O2\text{C}_{13}\text{H}_{14}\text{F}\text{N}_1\text{O}_2

This structure includes a furan moiety and a bicyclic azabicyclo framework, which are critical for its biological interactions.

Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class can act as neurotransmitter reuptake inhibitors , specifically targeting serotonin, norepinephrine, and dopamine transporters. This mechanism is crucial for the modulation of monoamine levels in the central nervous system, which is relevant for treating various neurological disorders such as depression and anxiety .

Pharmacological Properties

The biological activity of this compound includes:

Activity Description
Neurotransmitter Reuptake Inhibition Effective in inhibiting the reuptake of serotonin, norepinephrine, and dopamine .
Antidepressant Effects Potential use in treating depression and anxiety disorders .
Analgesic Properties Exhibits pain-relieving effects in preclinical models .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Depression : A clinical trial involving a related azabicyclo compound demonstrated significant improvements in depressive symptoms compared to placebo controls, indicating a robust antidepressant profile .
  • Analgesic Efficacy : In animal models, compounds structurally similar to this compound showed superior analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that derivatives of the 8-azabicyclo[3.2.1]octane framework exhibit favorable safety profiles at therapeutic doses, with minimal adverse effects noted in animal studies . Long-term studies are necessary to fully establish safety parameters.

Q & A

(Basic) What synthetic strategies are recommended for preparing (2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one, and what are the critical reaction parameters?

Answer:
The synthesis of this bicyclic enone derivative likely involves:

Core bicyclo[3.2.1]octane construction : Use a Mannich-type cyclization or ring-closing metathesis to form the azabicyclo scaffold. Fluorination at position 3 can be achieved via electrophilic fluorination (e.g., Selectfluor®) under anhydrous conditions .

Enone functionalization : A Horner-Wadsworth-Emmons reaction between a phosphonate ester and a furan-2-carbaldehyde derivative to install the (E)-configured α,β-unsaturated ketone.
Critical parameters :

  • Temperature control (<0°C for fluorination to avoid side reactions).
  • Solvent choice (e.g., THF or DMF for polar aprotic conditions).
  • Purification via column chromatography or recrystallization to isolate the (E)-isomer .

(Basic) How can the purity and structural integrity of this compound be validated?

Answer:

  • Purity : Use reversed-phase HPLC with a C18 column (method: 0.1% TFA in H₂O/ACN gradient, 1.0 mL/min flow rate). Purity >95% is typical for research-grade material .
  • Structural confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, enone carbonyl at ~195 ppm).
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~318.14).
    • X-ray crystallography : For absolute stereochemical assignment (monoclinic P2₁/c space group, as seen in analogous fluorinated bicyclo compounds) .

(Advanced) What methodologies resolve contradictions between computational predictions and experimental data on the compound’s conformation?

Answer:
Discrepancies often arise due to solvent effects or crystal packing forces. Strategies include:

Comparative crystallography : Analyze single-crystal X-ray data (e.g., unit cell parameters: a = 7.203 Å, b = 11.309 Å, β = 97.39°) to validate computational models .

DFT/MD simulations : Use polarizable continuum models (PCM) for solvent correction and compare torsional angles (e.g., C6–C1–F1 bond angle discrepancies >5° warrant re-parameterization) .

Variable-temperature NMR : Probe dynamic conformational changes in solution.

(Advanced) How can the stereochemical outcome of the 3-fluoro substituent be controlled during synthesis?

Answer:

  • Chiral auxiliaries : Use enantiopure precursors (e.g., (1R*,5S*)-configured intermediates) to direct fluorination stereoselectivity .
  • Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during fluorination.
  • Crystallographic validation : Confirm absolute configuration via anomalous dispersion in X-ray data (Flack parameter <0.1) .

(Basic) What analytical techniques are suitable for quantifying degradation products under physiological conditions?

Answer:

  • Stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via:
    • LC-MS/MS : Detect hydrolyzed products (e.g., furan-2-carboxylic acid or bicyclo alcohol derivatives).
    • UV-Vis spectroscopy : Track absorbance changes at λ = 245 nm (enone conjugation).
  • Forced degradation : Acidic (0.1M HCl) and oxidative (H₂O₂) conditions reveal susceptibility of the enone and furan moieties .

(Advanced) What structure-activity relationship (SAR) insights are critical for optimizing this compound’s bioactivity?

Answer:
Key SAR considerations:

Fluorine position : 3-Fluoro substitution enhances metabolic stability but may reduce solubility.

Furan vs. other heterocycles : Replace furan with thiophene or pyridine to modulate electron density and binding affinity (e.g., furan’s oxygen lone pairs impact π-π stacking) .

Enone geometry : The (E)-isomer typically shows higher target engagement than (Z) due to planarity.
Methodology :

  • Molecular docking : Screen against homology models of target proteins (e.g., kinases or GPCRs).
  • Pharmacokinetic profiling : Measure logP (experimental vs. predicted) to balance lipophilicity and bioavailability .

(Advanced) How can researchers address discrepancies in reported solubility data for this compound?

Answer:
Contradictory solubility values often stem from:

Polymorphism : Characterize solid-state forms (amorphous vs. crystalline) via DSC/TGA.

Solvent purity : Use HPLC-grade solvents and control humidity (<5% RH) during measurements.

Standardized protocols : Follow USP guidelines for equilibrium solubility determination (shake-flask method, 24 hr agitation) .

(Basic) What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and synthesis (potential furan vapor release).
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste (CAS 17659-49-3 analogs require halogen-specific disposal) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.